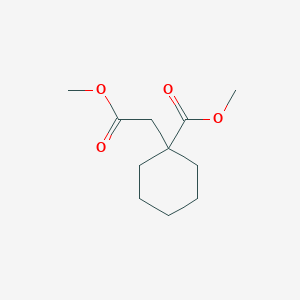
Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate, also known as M1MCC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. M1MCC belongs to the class of cyclohexane carboxylates, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Aromatisation through Methoxycarbonyl Migration
A study by Acheson and Flowerday (1975) discusses the aromatisation of some cyclohexadienes, including compounds similar to Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate, through methoxycarbonyl migration. This process leads to the formation of methyl 2,3-dialkylbenzoates, showcasing a method for the synthesis of aromatic compounds from cyclohexadiene precursors R. Acheson, R. F. Flowerday, 1975.
Bromination and Epoxydation Reactions
Bellucci, Marioni, and Marsili (1972) explored the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of methyl 3-cyclohexene-1-carboxylate. Their work provides valuable insights into the stereochemical outcomes of such reactions, demonstrating the impact of substituents and reaction conditions on product distribution, which could be relevant for derivatives of this compound G. Bellucci, F. Marioni, A. Marsili, 1972.
Carbonylation Catalyzed by Palladium
Yoshida et al. (1976) reported on the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine, leading to Methyl cyclohexanecarboxylate with high yields. This study highlights a catalytic approach to functionalize cyclohexene derivatives, potentially applicable to this compound for the synthesis of carboxylate esters H. Yoshida, N. Sugita, K. Kudo, Y. Takezaki, 1976.
Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones
Yates and Langford (1981) described the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and related compounds from cyclohexadienes through various rearrangements and reactions, including oxidative decarboxylation. This work underscores the synthetic versatility of cyclohexadiene derivatives, offering potential pathways for the transformation of this compound into complex cyclic structures P. Yates, G. Langford, 1981.
Construction of the 1-Oxygenated Carbazole Core
Bautista, Jerezano, and Tamariz (2012) detailed an efficient synthetic approach for constructing the 1-oxygenated carbazole core, starting from cyclohexane-1,2-diones. While not directly mentioning this compound, this research highlights methods that could be adapted for the functionalization and cyclization of similar compounds R. Bautista, A. V. Jerezano, J. Tamariz, 2012.
Eigenschaften
IUPAC Name |
methyl 1-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-9(12)8-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRKMZPKAPPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




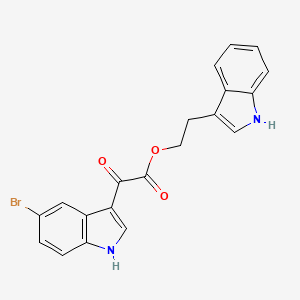

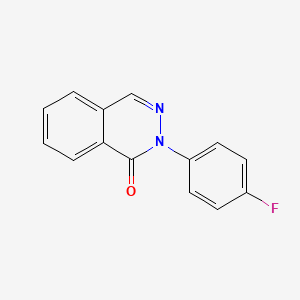
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)
![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)
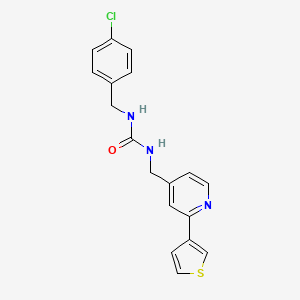

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)
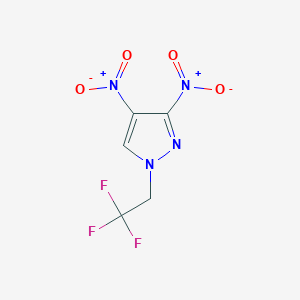
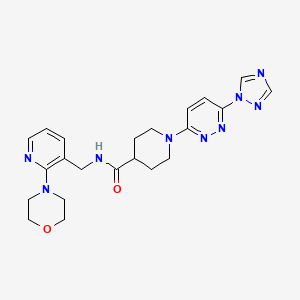
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)